Caco‑2 Permeability and Oral Bioavailability: 2‑Acetyl‑5‑methoxyfuran vs 2‑Acetylfuran
In silico ADMET profiling predicts that 1‑(5‑methoxyfuran‑2‑yl)ethanone has a Caco‑2 permeability probability of 73.01 %, compared with 85.52 % for 2‑acetylfuran, representing a 12.5‑percentage‑point decrease [REFS‑1]. Oral bioavailability probability is similarly lower at 62.86 % versus 68.57 % for the unsubstituted analog [REFS‑1]. The lower permeability suggests that the methoxy group impairs passive transcellular transport, which can be exploited to design gut‑restricted or topically acting agents.
| Evidence Dimension | Caco‑2 permeability probability |
|---|---|
| Target Compound Data | 73.01 % |
| Comparator Or Baseline | 2‑Acetylfuran: 85.52 % |
| Quantified Difference | −12.51 percentage points |
| Conditions | admetSAR 2.0; in silico prediction |
Why This Matters
Lower Caco‑2 permeability can reduce systemic exposure, making the compound suitable for oral‑cavity or GI‑targeted applications where absorption is undesirable.
- [1] Plantaedb, admetSAR 2.0 predictions for 1‑(5‑Methoxyfuran‑2‑yl)ethanone and 2‑Acetylfuran. https://plantaedb.com/compounds/1-5-methoxyfuran-2-ylethanone and https://plantaedb.com/compounds/2-acetylfuran (accessed 2026‑05‑05). View Source
